molecular formula C18H23N5O2 B2625155 3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide CAS No. 1902947-37-8

3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2625155
CAS No.: 1902947-37-8
M. Wt: 341.415
InChI Key: BADSQVMPKQQXAT-UHFFFAOYSA-N
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Description

3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core linked to a piperidine ring, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole group. The final step involves the acylation of the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-12-10-17(22-21-12)23-8-6-15(7-9-23)20-18(25)14-4-3-5-16(11-14)19-13(2)24/h3-5,10-11,15H,6-9H2,1-2H3,(H,19,24)(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADSQVMPKQQXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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